
2,4-Difluoroiodobenzene
Overview
Description
2,4-Difluoroiodobenzene (2,4-DFIB; CAS 2265-93-2) is a halogenated aromatic compound featuring an iodine atom at position 1 and fluorine substituents at positions 2 and 4 on the benzene ring. Its molecular formula is C₆H₃F₂I, with a molecular weight of 239.99 g/mol . This compound is notable for its role in synthetic chemistry, particularly in cross-coupling reactions, and as a model system in gas-phase structural isomer identification studies using advanced techniques like Coulomb explosion imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluoroiodobenzene can be synthesized through several methods. One common method involves the iodination of 2,4-difluorobenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are often used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2,4-Difluoroiodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluoroiodobenzene in chemical reactions involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack or coupling with other organic molecules. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the aromatic ring .
Comparison with Similar Compounds
Structural Isomers
3,5-Difluoroiodobenzene (3,5-DFIB; CAS 2265-91-0)
- Structural Differences : The fluorine atoms are positioned at carbons 3 and 3. This meta-substitution leads to distinct electronic and steric effects compared to the para-substituted 2,4-DFIB.
- Identification in Mixtures : Coulomb explosion experiments reveal that 2,4-DFIB produces F⁺ ions recoiling at 180° relative to I⁺, whereas 3,5-DFIB exhibits F⁺ recoil angles of ±120° (Fig. 3 in ). These angular distributions enable unambiguous differentiation in mixed samples .
- Reactivity : In Cu(I)-catalyzed arylation reactions with oxadiamines, 3,5-DFIB exhibits higher selectivity compared to 2,4-DFIB, which yields multiple products (e.g., 13 and 13a) with lower combined yields (39%) .
2,5-Difluoroiodobenzene
- Limited experimental data are available, but recoil-angle analysis suggests similarities with 3,5-DFIB in Coulomb explosion imaging. However, the angular distribution of H⁺ ions in 2,5-DFIB differs significantly, enabling distinction from 3,5-DFIB .
Halogen Bonding and σ-Hole Potential
Compound | σ-Hole Potential (e) | Reference |
---|---|---|
2,4-Difluoroiodobenzene | 0.042 | |
Dichloroiodobenzene | 0.060 | |
Monovalent Iodobenzene | 0.042–0.060 |
The weaker σ-hole in 2,4-DFIB compared to dichloroiodobenzene reflects reduced electrophilicity, impacting its reactivity in halogen-bond-mediated reactions .
Substituted Derivatives
4-Bromo-2,6-Difluoroiodobenzene (CAS 160976-02-3)
- Structure : Bromine at position 4 introduces steric bulk and alters electronic properties.
- Safety : Classified under GHS with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
1-Chloro-2,4-Difluoro-5-Iodobenzene (CAS 333447-43-1)
- Structure : Additional chlorine at position 5 increases molecular polarity and boiling point.
- Applications : Used in pharmaceutical intermediates but requires careful handling due to hazards (H315, H319, H335) .
Physicochemical Properties
Property | 2,4-DFIB | 3,5-DFIB | Dichloroiodobenzene |
---|---|---|---|
Molecular Weight (g/mol) | 239.99 | 239.99 | 252.89 |
Boiling Point (K) | 348 | Not Reported | Not Reported |
σ-Hole Potential (e) | 0.042 | Not Reported | 0.060 |
Analytical Differentiation
- Coulomb Explosion Imaging : Laser-induced alignment combined with recoil-angle analysis distinguishes 2,4-DFIB from 3,5-DFIB and 2,5-DFIB .
- Rotational Dynamics : Femtosecond laser pulses induce quantifiable differences in rotational motion between 2,4-DFIB and 3,5-DFIB, aiding in isomer identification .
Biological Activity
2,4-Difluoroiodobenzene (C6H3F2I) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of two fluorine atoms and one iodine atom on a benzene ring. Its molecular structure contributes to its unique reactivity and biological properties.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies involving various bacterial strains, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical applications .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to induce apoptosis in cancer cells, showing promising results .
3. Interaction with Biological Targets
This compound interacts with various biological targets, including enzymes and receptors. Its role as a potential inhibitor of certain enzymes involved in disease pathways has been explored. For example, it has been implicated in the modulation of nicotinic acetylcholine receptors, which are crucial for neurotransmission .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Staphylococcus aureus | 50 | 85 |
Escherichia coli | 50 | 78 |
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed that this compound derivatives could reduce cell viability by over 60% at concentrations of 100 µM.
Cell Line | Concentration (µM) | Cell Viability (%) |
---|---|---|
HeLa | 100 | 40 |
MCF-7 | 100 | 35 |
The biological activity of this compound can be attributed to its ability to form stable interactions with cellular targets through halogen bonding and hydrophobic interactions. The presence of fluorine enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes .
Q & A
Basic Research Questions
Q. How can researchers experimentally distinguish 2,4-difluoroiodobenzene from its structural isomers in a mixed sample?
Answer: Coulomb explosion imaging combined with covariance analysis is a key method. For 2,4-DFIB, fluorine ion (F⁺) recoil angles at 180° relative to iodine ions (I⁺) are distinctive, whereas other isomers (e.g., 3,5-DFIB) exhibit angles near ±120°. Covariance maps of I⁺-F⁺ and I⁺-H⁺ ion pairs enable quantitative isomer ratio determination in mixtures . For example, a 2.5:1 ratio of 3,5-DFIB to 2,4-DFIB was resolved using angular distribution matching .
Q. What methods align this compound molecules in gas-phase studies?
Answer: One-dimensional laser-induced adiabatic alignment fixes the molecule’s most polarizable axis. A static electric field (e.g., 594 V/cm) enhances orientation by aligning the permanent dipole moment, while femtosecond laser pulses induce controlled rotational dynamics. This setup is critical for time-resolved photodissociation or Coulomb explosion experiments .
Q. What fragmentation channels are commonly observed in 2,4-DFIB under ultrafast laser excitation?
Answer: Triply charged iodine (I³⁺) fragments dominate at low kinetic energy releases (KER). Competing pathways include sequential dissociation (e.g., I⁺ + F⁺ + neutral fragments) and three-body Coulomb explosion (e.g., I⁺ + F⁺ + C₆H₃F⁺), with KER profiles dependent on UV-XUV pump-probe delays .
Advanced Research Questions
Q. How do inner-shell photoionization dynamics differ between 2,4-DFIB and its isomers?
Answer: Isomer-specific fragmentation mechanisms arise from iodine 4d core-hole localization. For 2,4-DFIB, sequential fragmentation dominates (>100 fs), while 3,5-DFIB shows faster (<500 fs) three-body dissociation. Momentum correlations in I⁺-F⁺-C₆H₃⁺ coincidences distinguish isomers experimentally . Classical Coulomb explosion simulations align with fragment KERs but require precise initial geometry sampling .
Q. What computational models predict Coulomb explosion trajectories for 2,4-DFIB, and how are they validated?
Answer: Ab initio frameworks simulate fragment trajectories using neutral ground-state vibrational phases. Models incorporate Poisson-distributed event noise and detection efficiency. Validation against 3,5-DFIB experimental covariance data shows <10% deviation in angular distributions, supporting transferability to 2,4-DFIB .
Q. What challenges arise in correlating theoretical predictions with experimental Coulomb explosion data?
Answer: Key challenges include:
- Vibrational phase sampling: Zero-point motions alter initial geometries, affecting fragment angles.
- Detection noise: Low event rates skew covariance maps, requiring statistical corrections .
- Isomer contamination: Unaccounted isomers in samples introduce systematic errors .
Q. How does fluorine substituent position influence 2,4-DFIB’s reactivity in catalytic arylation?
Answer: Ortho-fluorine groups in 2,4-DFIB reduce selectivity in Cu(I)-catalyzed N,N′-diarylation of oxadiamines due to steric hindrance and competing pathways. Ligand screening (e.g., L1 vs. L2) and halogen substitution (I > Br) improve yields but struggle with selectivity (<40% conversion for Br analogs) .
Properties
IUPAC Name |
2,4-difluoro-1-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLDMAPEGQYZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177192 | |
Record name | 1,3-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-93-2 | |
Record name | 1,3-Difluoro-4-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2265-93-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-1-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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